2-Aminopentan-1-ol

Toxicology QSAR Environmental Safety

2-Aminopentan-1-ol (CAS 4146-04-7), also known as DL-Norvalinol, is a five-carbon amino alcohol with a primary amine and a primary hydroxyl group. As a member of the amino alcohol class, it exhibits a unique balance of hydrophilic and hydrophobic properties , making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 4146-04-7
Cat. No. B145835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopentan-1-ol
CAS4146-04-7
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCCC(CO)N
InChIInChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3
InChIKeyULAXUFGARZZKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopentan-1-ol (CAS 4146-04-7) Procurement Guide: A Versatile Chiral Amino Alcohol for Pharmaceutical and Agrochemical Synthesis


2-Aminopentan-1-ol (CAS 4146-04-7), also known as DL-Norvalinol, is a five-carbon amino alcohol with a primary amine and a primary hydroxyl group . As a member of the amino alcohol class, it exhibits a unique balance of hydrophilic and hydrophobic properties , making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . The compound's structure, featuring an amino group on the second carbon and a hydroxyl group on the first, provides a versatile platform for chemical modifications .

Why 2-Aminopentan-1-ol Cannot Be Substituted with Generic Amino Alcohols


Generic substitution among amino alcohols is not feasible due to significant variations in chain length, which directly impact lipophilicity, boiling point, and specific reactivity. For instance, 2-aminopentan-1-ol's five-carbon chain provides a distinct LogP value and boiling point compared to its four-carbon analog, 2-amino-1-butanol . These differences alter partitioning behavior in biphasic reactions and affect purification protocols. Furthermore, the chiral nature of 2-aminopentan-1-ol is critical in asymmetric synthesis . Using a different enantiomer or a non-chiral analog can lead to a complete loss of stereochemical control, rendering the synthesis of enantiomerically pure pharmaceuticals impossible . The specific toxicity profile of 2-aminopentan-1-ol, as quantified by pIGC50, also differs from other members of its class, impacting safety assessments and handling requirements [1].

2-Aminopentan-1-ol vs. Closest Analogs: Quantitative Differentiation Evidence for Informed Procurement


Toxicity Profile: 2-Aminopentan-1-ol Exhibits Lower Baseline Toxicity Compared to Higher Homologs

In a QSAR study comparing a series of amino alcohols, 2-aminopentan-1-ol demonstrated a specific toxicity profile against Tetrahymena pyriformis. The toxicity, measured as pIGC50 (log(1/IGC50)), provides a quantitative basis for differentiating its safety profile from its close structural analogs [1].

Toxicology QSAR Environmental Safety

Chiral Purity and Application: Enantiomerically Pure (R)- and (S)-2-Aminopentan-1-ol Enable Stereospecific Synthesis of Bioactive Molecules

The enantiomers of 2-aminopentan-1-ol, specifically (R)-(-)-2-amino-1-pentanol (D-Norvalinol, CAS 80696-30-6) and (S)-(+)-2-amino-1-pentanol (L-Norvalinol, CAS 22724-81-8), are commercially available with high enantiomeric purity . Their specific optical rotations and melting points are distinct from the racemic mixture .

Asymmetric Synthesis Chiral Building Blocks Pharmaceuticals

Metal Complexation Behavior: 2-Aminopentan-1-ol Shows Intermediate Stability with Heavy Metals

The stability constants for the formation of complexes between 2-aminopentan-1-ol and lead(II) or cadmium(II) ions have been determined in aqueous solution [1]. These values provide a point of comparison with other β-amino alcohols regarding their potential as chelating agents or in metal ion extraction.

Coordination Chemistry Environmental Remediation Analytical Chemistry

Enzymatic Activity: 2-Aminopentan-1-ol as a Substrate for Amine Dehydrogenases

2-Aminopentan-1-ol has been identified as a substrate for certain enzymes, such as amine dehydrogenases [1]. While specific kinetic parameters (Km, kcat) for this compound are not widely reported, its structural similarity to known substrates allows for class-level inferences about its utility in biocatalytic applications.

Biocatalysis Enzyme Kinetics Metabolic Engineering

Physical Property Benchmark: 2-Aminopentan-1-ol's Boiling Point and Density Differentiate it from Lower and Higher Homologs

The physical properties of 2-aminopentan-1-ol are well-defined, with a boiling point of 194-195 °C (lit.) and a density of 0.922 g/mL at 25 °C (lit.) [1]. These values place it between its lower (2-amino-1-butanol) and higher (2-amino-1-hexanol) homologs, providing a predictable trend for process engineering.

Chemical Engineering Process Optimization Solvent Selection

Proven Application Scenarios for 2-Aminopentan-1-ol in Research and Industry


Synthesis of Enantiomerically Pure Pharmaceuticals via Chiral Auxiliaries

The high enantiomeric purity of (R)- and (S)-2-aminopentan-1-ol makes it a preferred starting material for the synthesis of chiral pharmaceutical intermediates. For example, (R)-(-)-2-amino-1-pentanol is specifically used to prepare (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate in the total synthesis of the bioactive compound (R)-1-(benzofuran-2-yl)-2-propylaminopentane . This application is supported by the distinct chiral properties detailed in Section 3.

Precursor for Amino-Substituted Pyrimidine Derivatives and Potential Radioprotectants

DL-2-Amino-1-pentanol serves as a crucial intermediate in the synthesis of amino-substituted pyrimidine derivatives and other aminoethanethiol derivatives . These compounds are being investigated for their potential antiradiation properties, highlighting a niche but high-value application area where this specific amino alcohol is a key building block.

Biocatalytic Synthesis of Chiral Amines and Ketones

2-Aminopentan-1-ol is a recognized substrate for amine dehydrogenase enzymes, as documented in the Rhea database . This supports its use in biocatalytic research for the production of enantiomerically pure amines or the corresponding ketones (1-hydroxypentan-2-one) under mild conditions, offering a green chemistry alternative to traditional chemical synthesis.

Model Compound for Metal Complexation and Environmental Chemistry Studies

Due to its well-defined complexation behavior with heavy metals like lead(II) and cadmium(II) , 2-aminopentan-1-ol can be used as a model compound to study metal ion sequestration or to develop analytical methods for detecting heavy metal contamination in aqueous environments. Its intermediate stability constants allow for comparative studies within the amino alcohol class.

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